molecular formula C19H26N2O3 B3880594 1-cyclopropyl-N-[3-(2-methoxyphenyl)propyl]-6-oxo-3-piperidinecarboxamide

1-cyclopropyl-N-[3-(2-methoxyphenyl)propyl]-6-oxo-3-piperidinecarboxamide

Cat. No. B3880594
M. Wt: 330.4 g/mol
InChI Key: SVPPVWPLPUCKTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclopropyl-N-[3-(2-methoxyphenyl)propyl]-6-oxo-3-piperidinecarboxamide is a synthetic compound that belongs to the class of piperidinecarboxamide derivatives. This compound has gained significant attention in the scientific community due to its potential applications in medicinal chemistry research.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-N-[3-(2-methoxyphenyl)propyl]-6-oxo-3-piperidinecarboxamide is not fully understood. However, it has been proposed that the compound exerts its therapeutic effects by modulating various signaling pathways in the body. It is believed to interact with specific receptors and enzymes involved in the regulation of cell growth, inflammation, and apoptosis.
Biochemical and Physiological Effects:
1-cyclopropyl-N-[3-(2-methoxyphenyl)propyl]-6-oxo-3-piperidinecarboxamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and protect against neurodegeneration. The compound has also been shown to have antibacterial and antifungal properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-cyclopropyl-N-[3-(2-methoxyphenyl)propyl]-6-oxo-3-piperidinecarboxamide in lab experiments is its potential therapeutic applications. The compound has been shown to have a wide range of biological activities, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is the lack of understanding of its mechanism of action. Further research is needed to fully elucidate the molecular pathways involved in its therapeutic effects.

Future Directions

There are several future directions for research on 1-cyclopropyl-N-[3-(2-methoxyphenyl)propyl]-6-oxo-3-piperidinecarboxamide. One area of interest is the development of new derivatives with improved pharmacological properties. Another direction is the investigation of the compound's potential as a treatment for specific diseases such as cancer and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of the compound and its effects on various signaling pathways in the body.

Scientific Research Applications

1-cyclopropyl-N-[3-(2-methoxyphenyl)propyl]-6-oxo-3-piperidinecarboxamide has been extensively studied for its potential applications in medicinal chemistry research. It has been investigated as a potential therapeutic agent for the treatment of various diseases such as cancer, neurodegenerative disorders, and inflammation. The compound has also been studied for its antibacterial and antifungal properties.

properties

IUPAC Name

1-cyclopropyl-N-[3-(2-methoxyphenyl)propyl]-6-oxopiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c1-24-17-7-3-2-5-14(17)6-4-12-20-19(23)15-8-11-18(22)21(13-15)16-9-10-16/h2-3,5,7,15-16H,4,6,8-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPPVWPLPUCKTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCCNC(=O)C2CCC(=O)N(C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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